molecular formula C28H24N4O3S B2814625 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 2034472-07-4

2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

カタログ番号: B2814625
CAS番号: 2034472-07-4
分子量: 496.59
InChIキー: PYYAJKZPXQCVDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features a 4-methoxyphenyl group at position 3, a phenyl group at position 7, and a thioacetamide linker substituted with a p-tolyl group. The 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine core provides rigidity, while the thioether and acetamide moieties enhance binding versatility.

特性

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-18-8-10-20(11-9-18)30-24(33)17-36-28-31-25-23(19-6-4-3-5-7-19)16-29-26(25)27(34)32(28)21-12-14-22(35-2)15-13-21/h3-16,29H,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYAJKZPXQCVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, thiols, and acylating agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and automated reaction systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications .

化学反応の分析

Types of Reactions

2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

作用機序

The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrrolo-pyrimidine core and the aryl/alkyl groups attached to the thioacetamide moiety. Below is a comparative analysis:

Compound Name / ID Core Substituents (Position 3, 7) Thioacetamide Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 3: 4-methoxyphenyl; 7: phenyl N-(p-tolyl) ~504.6* Methoxy enhances solubility; p-tolyl may improve metabolic stability.
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 3: butyl; 7: phenyl N-(3,4-dichlorophenyl) ~528.4 Dichlorophenyl increases lipophilicity; butyl chain may reduce steric hindrance.
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 3: 4-chlorophenyl; 7: phenyl Dipentyl-amino ~576.1 Chlorophenyl enhances electron-withdrawing effects; ester group modifies bioavailability.
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide 3: ethyl; 5,6: methyl N-(p-tolyl) ~428.5 Thieno-pyrimidine core alters electronic properties; methyl groups increase steric bulk.

*Calculated based on standard atomic weights.

Functional Implications

  • Solubility and Bioavailability : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl () or chlorophenyl () analogs, which are more lipophilic .
  • Binding Interactions : The p-tolyl group in the target compound may engage in hydrophobic interactions with protein targets, similar to dichlorophenyl in but with reduced steric bulk .

Lumping Strategy and Property Predictions

As per , compounds sharing the pyrrolo-pyrimidine core and thioacetamide linker may exhibit similar physicochemical properties (e.g., logP, hydrogen-bonding capacity). However, substituent-specific deviations are critical:

  • The methoxy group in the target compound increases polarity compared to dichloro or alkyl analogs.
  • p-Tolyl vs. dichlorophenyl substitution alters π-π stacking and toxicity profiles .

Q & A

Basic Research Question

  • Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays to identify primary targets .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations, comparing to reference compounds like doxorubicin .
  • Specificity validation : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency in observed bioactivity .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or alkyl chains) to evaluate effects on solubility and target binding .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations .
  • Data integration : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity trends .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-verified), passage numbers, and serum concentrations to reduce variability .
  • Metabolic interference : Test for cytochrome P450-mediated degradation using liver microsomes, and adjust incubation times in vitro .
  • Dose-response validation : Repeat experiments with Hill slope analysis to confirm sigmoidal curves and rule out non-specific effects at high concentrations .

What strategies improve solubility for in vivo pharmacokinetic studies?

Basic Research Question

  • Co-solvent systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration, ensuring <0.1% precipitation via dynamic light scattering (DLS) .
  • Prodrug derivatization : Introduce phosphate or acetyl groups at the acetamide nitrogen to enhance aqueous solubility, with enzymatic cleavage in vivo .

How is stereochemical integrity maintained during synthesis and storage?

Advanced Research Question

  • Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers post-synthesis, confirmed by circular dichroism (CD) spectroscopy .
  • Storage conditions : Store lyophilized compounds at -80°C under argon to prevent racemization or oxidation of the thioether group .

What analytical methods assess stability under physiological conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS/MS .
  • Plasma stability : Incubate with human plasma (37°C, 1–6 hrs) and quantify intact compound using HPLC with UV detection at λ = 254 nm .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。